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Compound of Interest

Compound Name: 6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962 Get Quote

An In-depth Technical Guide to 6-Bromo-2,3,4-
trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aromatic amine that serves as a crucial

building block in modern organic synthesis. Its unique substitution pattern, featuring both

bromine and multiple fluorine atoms on an aniline scaffold, imparts a distinct reactivity profile,

making it a valuable intermediate in the development of novel pharmaceuticals and

agrochemicals. The presence of electron-withdrawing fluorine atoms significantly influences the

electronic properties of the aromatic ring and the reactivity of the amine group, while the

carbon-bromine bond provides a versatile handle for various cross-coupling reactions. This

guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of 6-Bromo-2,3,4-trifluoroaniline, along with insights into its synthesis and

reactivity.

Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 6-Bromo-2,3,4-trifluoroaniline is

presented below. Due to limited direct experimental data for this specific isomer, some

properties are estimated based on data for structurally similar compounds.
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Property Value Source/Comment

CAS Number 122375-82-0 [1]

Molecular Formula C₆H₃BrF₃N [1]

Molecular Weight 225.99 g/mol [1]

Appearance Solid Inferred from supplier data.

Melting Point No data available

Boiling Point No data available

Density No data available

Solubility No data available
Likely soluble in common

organic solvents.

Synthesis of 6-Bromo-2,3,4-trifluoroaniline
The primary synthetic route to 6-Bromo-2,3,4-trifluoroaniline is through the electrophilic

bromination of 2,3,4-trifluoroaniline. The strong activating and ortho-, para-directing effect of

the amino group directs the incoming bromine atom to the C6 position.

Experimental Protocol: Electrophilic Bromination
While a specific detailed protocol for the synthesis of 6-Bromo-2,3,4-trifluoroaniline is not

readily available in the public domain, a general procedure for the bromination of an activated

aniline derivative can be outlined as follows. This protocol is illustrative and would require

optimization for this specific substrate.

Materials:

2,3,4-Trifluoroaniline

N-Bromosuccinimide (NBS) or Bromine (Br₂)

A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)
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An appropriate workup solution (e.g., sodium thiosulfate solution, sodium bicarbonate

solution)

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

Dissolve 2,3,4-trifluoroaniline in the chosen solvent in a round-bottom flask equipped with a

magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to a suitable temperature (typically 0 °C to room temperature) to control the

reaction rate and selectivity.

Slowly add a solution or suspension of the brominating agent (NBS or Br₂) in the same

solvent to the reaction mixture. The addition should be done portion-wise or via a dropping

funnel to maintain the desired temperature.

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC), until the starting material is

consumed.

Upon completion, quench the reaction by adding an aqueous solution of a reducing agent

like sodium thiosulfate to remove any excess bromine.

Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of

sodium bicarbonate, if an acidic solvent was used.

Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by a suitable method, such as recrystallization or column

chromatography, to yield pure 6-Bromo-2,3,4-trifluoroaniline.
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Synthesis Workflow for 6-Bromo-2,3,4-trifluoroaniline

2,3,4-Trifluoroaniline

Electrophilic Aromatic Substitution

Brominating Agent
(e.g., NBS or Br2)

Reaction Mixture

Workup
(Quenching, Extraction, Drying)

Crude Product

Purification
(Recrystallization or Chromatography)

6-Bromo-2,3,4-trifluoroaniline

Click to download full resolution via product page

A generalized workflow for the synthesis of 6-Bromo-2,3,4-trifluoroaniline.

Chemical Reactivity
The reactivity of 6-Bromo-2,3,4-trifluoroaniline is dictated by the interplay of its functional

groups.
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Amino Group: The primary amine is nucleophilic and can undergo typical reactions such as

acylation, alkylation, and diazotization.

Aromatic Ring: The trifluorinated benzene ring is electron-deficient, which can influence its

susceptibility to further electrophilic or nucleophilic aromatic substitution.

Carbon-Bromine Bond: The C-Br bond is significantly more reactive than the C-F bonds in

transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig). This allows for selective functionalization at the C6 position.

Reactivity of 6-Bromo-2,3,4-trifluoroaniline
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Logical relationships of functional groups and their key reactivities.

Spectroscopic Properties
While specific spectral data for 6-Bromo-2,3,4-trifluoroaniline is not widely published, the

expected spectroscopic characteristics can be predicted based on its structure.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following

functional groups:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
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C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear around 3000-

3100 cm⁻¹.[1]

C=C stretching (aromatic): Aromatic ring stretching vibrations are expected in the 1400-1650

cm⁻¹ range.[1]

C-N stretching: Typically found in the 1250-1360 cm⁻¹ region for aromatic amines.

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.

C-Br stretching: Found in the lower frequency region, typically 500-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A single resonance is expected for the aromatic proton at the C5 position. The

chemical shift will be influenced by the adjacent fluorine and bromine atoms. The amine

protons will likely appear as a broad singlet.

¹³C NMR: Six distinct signals are expected for the aromatic carbons, with their chemical

shifts influenced by the attached halogens and the amino group.

¹⁹F NMR: Three distinct signals are expected for the fluorine atoms at the C2, C3, and C4

positions due to their different chemical environments. The coupling patterns between the

fluorine atoms and with the aromatic proton would provide valuable structural information.

Mass Spectrometry
The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to

the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution

mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety and Handling
As with any halogenated aromatic compound, 6-Bromo-2,3,4-trifluoroaniline should be

handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this

compound is not universally available, the SDS for similar compounds indicate that it may be

harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye

irritation. Therefore, it is recommended to:
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Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly closed container in a cool, dry place.

Applications in Drug Development
Halogenated anilines are important precursors in the synthesis of a wide range of

pharmaceuticals.[1] The trifluoroaniline scaffold, in particular, is of great interest as the

incorporation of fluorine atoms can significantly enhance a drug's metabolic stability,

lipophilicity, and binding affinity. 6-Bromo-2,3,4-trifluoroaniline serves as a versatile starting

material for introducing this fluorinated moiety into more complex molecules through reactions

at the amino group or via cross-coupling at the bromo position.[1]

Conclusion
6-Bromo-2,3,4-trifluoroaniline is a highly functionalized building block with significant

potential in synthetic chemistry, particularly in the fields of medicinal and agricultural chemistry.

Its unique combination of a reactive bromine atom and a trifluorinated aniline ring offers a wide

range of possibilities for the synthesis of complex and novel molecules. Further research to

fully characterize its physical properties and explore its reactivity will undoubtedly expand its

utility as a valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-2,3,4-
trifluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055962#physical-and-chemical-properties-of-6-
bromo-2-3-4-trifluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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